Product packaging for 2-Cyclopropyl-1,3,4-oxadiazole(Cat. No.:)

2-Cyclopropyl-1,3,4-oxadiazole

Cat. No.: B8536495
M. Wt: 110.11 g/mol
InChI Key: IYJQYUSJVRDSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1,3,4-oxadiazole is a high-value, five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science. It belongs to the 1,3,4-oxadiazole family, a class of heterocycles known for its thermal stability and weak basicity, which functions as a privileged scaffold in drug discovery . The cyclopropyl substituent at the 2-position enhances the molecular complexity and can influence the compound's metabolic stability and lipophilicity, making it a valuable synthon for constructing more complex molecules . The primary research value of 1,3,4-oxadiazoles lies in their broad spectrum of biological activities. This scaffold is a recognized pharmacophore in the development of anticancer agents, where derivatives have been shown to act through mechanisms such as the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, the 1,3,4-oxadiazole ring is extensively utilized as a bioisostere for carboxylic acids, esters, and amides, helping to improve the physicochemical properties of drug candidates, such as metabolic stability and membrane permeability . Its electron-transporting capabilities also make it a useful component in the design of functional materials, including organic light-emitting diodes (OLEDs) . From a synthetic chemistry perspective, 1,3,4-oxadiazoles can be synthesized via several routes. Modern photochemical, flow-based Huisgen synthesis from carboxylic acids and tetrazoles offers an efficient and versatile alternative to traditional thermolytic methods . Other common synthetic strategies include oxidative cyclization, cyclodesulfurization, and cyclodehydration of appropriate precursors like acylhydrazides . This compound serves as a key intermediate for further functionalization via nucleophilic substitution, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B8536495 2-Cyclopropyl-1,3,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

2-cyclopropyl-1,3,4-oxadiazole

InChI

InChI=1S/C5H6N2O/c1-2-4(1)5-7-6-3-8-5/h3-4H,1-2H2

InChI Key

IYJQYUSJVRDSGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=CO2

Origin of Product

United States

Mechanistic Investigations in 1,3,4 Oxadiazole Synthesis and Reactivity

Detailed Reaction Pathway Elucidation for Cyclodehydration

One of the most fundamental and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. otterbein.edu The process is typically facilitated by a variety of dehydrating agents, ranging from harsh reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) to milder alternatives such as triphenylphosphine (B44618)/triflic anhydride (B1165640) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov

The reaction mechanism, while not fully resolved in all contexts, is understood to proceed through key steps involving the activation of the carbonyl oxygen atoms, facilitating intramolecular nucleophilic attack and subsequent elimination of water. otterbein.edu The choice of dehydrating agent can significantly influence the reaction conditions and efficiency. nih.gov For instance, the use of triphenylphosphine dibromide (PPh₃Br₂), which can be generated in situ, has proven to be an effective strategy for this transformation. otterbein.edu

The cornerstone of the cyclodehydration pathway is the 1,2-diacylhydrazine intermediate. otterbein.edumdpi.com This intermediate is formed by the reaction of a carboxylic acid with an acylhydrazide. nih.gov In the context of synthesizing 2-Cyclopropyl-1,3,4-oxadiazole (B6589658), one would react cyclopropanecarboxylic acid with a suitable acylhydrazide, or cyclopropanecarbohydrazide (B1346824) with a carboxylic acid, to form the necessary N-cyclopropylcarbonyl-N'-acylhydrazine intermediate.

The stability and reactivity of this diacylhydrazine are paramount to the success of the cyclization. Mechanistic studies have confirmed the viability of this pathway by subjecting commercially available or independently synthesized diacylhydrazine intermediates to the cyclodehydration reaction conditions, which successfully yields the corresponding 1,3,4-oxadiazole (B1194373). otterbein.edu The general structure of this key intermediate is central to most cyclodehydration approaches for preparing the 1,3,4-oxadiazole core. nih.gov

Table 1: Common Dehydrating Agents in 1,3,4-Oxadiazole Synthesis via Cyclodehydration

Dehydrating AgentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃)RefluxHighly effective but toxic and corrosive. nih.govnih.gov
Polyphosphoric Acid (PPA)Elevated temperaturesStrong acid, often used for thermally stable substrates. nih.gov
Thionyl Chloride (SOCl₂)VariesCommon dehydrating agent. nih.gov
Triphenylphosphine/Triflic AnhydrideAnhydrous conditionsMilder alternative to POCl₃. nih.gov
EDC (Carbodiimide)VariesMild reagent used in peptide chemistry. nih.gov
Triphenylphosphine Dibromide (PPh₃Br₂)Acetonitrile, room temp to refluxCan be generated in situ. otterbein.edu

Kinetic and thermodynamic studies provide deeper insight into the cyclodehydration reaction. Computational chemistry has been employed to calculate the Gibbs free energies and equilibrium constants for the reaction steps, helping to understand the energetic landscape of the transformation. otterbein.edu These studies often analyze the effect of different substituents on the reaction rate and equilibrium.

Hammett plots, which correlate reaction rates with substituent electronic effects, have been used to probe the nature of the transition state. otterbein.edu For the cyclodehydration reaction, the slope of the Hammett plot can indicate whether there is a buildup of positive or negative charge at the reaction center in the rate-determining step. otterbein.edu Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aryl rings of the diacylhydrazine can either accelerate or decelerate the reaction, depending on the specific mechanism and the nature of the transition state. otterbein.edu For this compound, the cyclopropyl (B3062369) group, known for its ability to stabilize adjacent positive charge through σ-donation, would be expected to influence the reaction kinetics in a manner similar to other weak electron-donating groups.

Mechanisms of Oxidative Cyclization Pathways

An important alternative to cyclodehydration is the oxidative cyclization of N-acylhydrazones. nih.govresearchgate.net This method typically involves the reaction of an aldehyde with an acylhydrazide to form an acylhydrazone, which is then oxidized to yield the 1,3,4-oxadiazole. organic-chemistry.orgopenmedicinalchemistryjournal.com This approach is versatile and can be carried out under various conditions, often employing hypervalent iodine reagents, metal catalysts, or photoredox systems. researchgate.netopenmedicinalchemistryjournal.comrsc.orgorganic-chemistry.org

For the synthesis of this compound via this route, cyclopropanecarbaldehyde would be condensed with an appropriate acylhydrazide, or an aldehyde would be condensed with cyclopropanecarbohydrazide, to form the precursor acylhydrazone. Subsequent oxidation would then forge the final heterocyclic ring.

The choice of oxidant is critical in the oxidative cyclization pathway. Strong oxidants like Dess-Martin Periodinane (DMP) are highly effective, enabling the reaction to proceed under mild, metal-free conditions, often at room temperature. openmedicinalchemistryjournal.com Other commonly used oxidants include (diacetoxyiodo)benzene (B116549) (DIB), ceric ammonium (B1175870) nitrate (B79036) (CAN), and molecular iodine (I₂). nih.govresearchgate.netorganic-chemistry.org

The mechanism generally involves the oxidant facilitating an intramolecular cyclization through the formation of a C-O bond. organic-chemistry.org In iodine-mediated reactions, a proposed mechanism suggests the formation of an N-iodo intermediate from the acylhydrazone. organic-chemistry.orgresearchgate.net This is followed by an intramolecular SN2'-type attack of the carbonyl oxygen onto the imine carbon, leading to cyclization and subsequent elimination to form the aromatic oxadiazole ring. organic-chemistry.orgresearchgate.net This process represents a form of oxidative C-H/N-H functionalization leading to C-O bond formation.

To improve the efficiency and environmental friendliness of oxidative cyclizations, catalytic systems have been developed. These often involve transition metals or photocatalysts. For example, Cu(OTf)₂ has been used as a catalyst for the direct C-H functionalization of N-arylidenearoylhydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov

Photocatalytic methods offer a green alternative, utilizing visible light to drive the oxidative cyclization. rsc.orgnih.gov In one system, eosin-Y serves as a photocatalyst, using atmospheric oxygen as the terminal oxidant. nih.gov Another approach involves an organo-acridinium photocatalyst combined with a cobaloxime catalyst in an oxidant-free system that generates H₂ as the only byproduct. organic-chemistry.org Additive-free, photo-mediated oxidative cyclization is also possible for certain substrates, where single electron transfer from the excited acylhydrazone to molecular oxygen initiates the cyclization. rsc.org These catalytic approaches often proceed under milder conditions and can tolerate a broader range of functional groups. organic-chemistry.org

Table 2: Selected Oxidants and Catalysts for Oxidative Cyclization

Reagent/SystemRoleTypical Conditions
Dess-Martin Periodinane (DMP)OxidantRoom temperature, CH₂Cl₂. openmedicinalchemistryjournal.com
Iodine (I₂) / K₂CO₃Oxidant/BaseDMSO, 100 °C. organic-chemistry.org
Cu(OTf)₂CatalystFacilitates imine C-H functionalization. nih.gov
Eosin-Y / Visible LightPhotocatalystUses O₂ from the air as the oxidant. nih.gov
Acridinium/CobaloximePhotocatalyst SystemOxidant-free, produces H₂. organic-chemistry.org

Theoretical and Computational Chemistry Studies on 1,3,4-Oxadiazoles

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the structural, electronic, and reactive properties of 1,3,4-oxadiazole derivatives. nih.govmdpi.com These studies provide insights that are often difficult to obtain through experimental means alone.

DFT calculations can be used to:

Determine Molecular Geometry: Optimize the three-dimensional structures of 1,3,4-oxadiazole derivatives, providing precise bond lengths and angles. researchgate.net

Analyze Electronic Structure: Calculate the energies and distributions of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter for predicting the stability and reactivity of a molecule. nih.gov

Predict Spectroscopic Properties: Simulate vibrational (IR) and electronic (UV-Vis) spectra, which aids in the structural characterization of newly synthesized compounds. researchgate.nettandfonline.com

Investigate Reaction Mechanisms: Map out potential energy surfaces for reactions, identify transition states, and calculate activation energies, thereby elucidating reaction pathways. otterbein.edu

For a molecule like this compound, DFT studies could predict its conformational preferences, the electronic influence of the cyclopropyl group on the oxadiazole ring, and its potential as a ligand in coordination chemistry or as a pharmacophore in drug design. nih.govmdpi.com Such computational investigations are instrumental in the rational design of new 1,3,4-oxadiazole derivatives with tailored properties. tandfonline.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. It has been extensively applied to understand the mechanisms and selectivities of reactions involving 1,3,4-oxadiazoles, particularly cycloadditions.

The nature of substituents on the 1,3,4-oxadiazole ring significantly influences the reaction's activation barriers. For instance, electron-withdrawing groups like trifluoromethyl (CF₃) can decrease the activation energy of the rate-determining step, thereby accelerating the reaction. nih.gov Conversely, groups like carboxymethyl (CO₂Me) may increase this barrier. nih.gov DFT-based reactivity indices and the analysis of electrophilic and nucleophilic Parr functions are also employed to predict the regioselectivity in polar, asynchronous cycloaddition reactions by identifying the most favorable interactions between the most electrophilic and nucleophilic centers of the reacting species. researchgate.net

Computational studies have also been used to explore the stability and reactivity of various 1,3,4-oxadiazole derivatives, providing insights that guide the development of new therapeutic agents. mdpi.com

Table 1: Effect of Substituents on Activation Barriers in 1,3,4-Oxadiazole Reactions (DFT M06-2X/6-311G)*

Substituent on 1,3,4-OxadiazoleEffect on Activation Barrier of Rate-Determining Step
Trifluoromethyl (CF₃)Decreases
Carboxymethyl (CO₂Me)Increases (markedly with cyclopentene)

Data sourced from computational studies on tandem cascade cycloadditions. nih.gov

Molecular Mechanics (MM2) and Semi-Empirical Methods (PM3) for Mechanistic Predictions

While DFT provides high accuracy, less computationally intensive methods like Molecular Mechanics (MM2) and semi-empirical methods (such as PM3) are also valuable for preliminary mechanistic investigations and for studying large molecular systems. otterbein.edu

These methods have been utilized to model substituent effects in the synthesis of 1,3,4-oxadiazoles, for example, in cyclodehydration reactions. otterbein.edu By combining laboratory data with computational data from MM2 and PM3, researchers can gain insights into the effects of electron-donating and electron-withdrawing groups on the reaction mechanism. otterbein.edu Although less precise than DFT in calculating electronic properties, MM2 and PM3 can effectively predict geometries and relative energies, offering a rapid means to screen reaction pathways and substituent effects before undertaking more rigorous calculations. otterbein.edu

Analysis of Gibbs Free Energies, Activation Energies, and Equilibrium Constants

A comprehensive understanding of a reaction mechanism requires the analysis of its thermodynamic and kinetic parameters. Computational methods are routinely used to calculate Gibbs free energies (ΔG), activation energies (Ea), and equilibrium constants (Keq) for the reactions of 1,3,4-oxadiazoles.

For the tandem cycloaddition of 1,3,4-oxadiazoles with cycloalkenes, DFT calculations have determined that the formation of exo-fused products is both kinetically and thermodynamically favored over endo-fused products. nih.gov The low activation barriers for the steps following the initial [4+2] cycloaddition (i.e., nitrogen extrusion and the subsequent [3+2] cycloaddition) explain why the intermediates are generally not isolated, confirming experimental observations. nih.gov

Furthermore, studies combining experimental work with computational data have been conducted to determine the Gibbs free energies and equilibrium constants for cyclodehydration reactions that form the 1,3,4-oxadiazole ring, shedding light on the influence of various substituents on the reaction's favorability. otterbein.edu Increasing the temperature has been shown to decrease the activation barrier of the rate-determining step and the stability of the products, while increasing the rate of the nitrogen extrusion step. nih.gov

Table 2: Computed Thermodynamic and Kinetic Data for Tandem Cycloaddition of 1,3,4-Oxadiazoles

ParameterFindingImplication
Activation Energy (Ea) The initial [4+2] cycloaddition has the highest barrier. nih.govThis step is rate-determining. nih.gov
Intermediate Barriers Subsequent N₂ extrusion and [3+2] cycloaddition have low barriers. nih.govIntermediates are transient and not typically isolated. nih.gov
Product Stability (ΔG) Exo products are thermodynamically favored over endo products. nih.govThe reaction demonstrates high stereoselectivity. nih.gov
Reactivity Trend Cycloalkene reactivity order: cyclooctene (B146475) > cyclopentene (B43876) > cyclohexene (B86901) > cyclobutene. nih.govConsistent with experimental product yields. nih.gov

Studies on Tandem Cascade Cycloaddition Reactions of 1,3,4-Oxadiazoles (e.g., [4+2]/[3+2] cycloaddition)

The tandem intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles is a powerful transformation in synthetic chemistry. nih.govacs.org This reaction constructs multiple rings and stereocenters in a single step with high stereochemical control. nih.gov The process is initiated by an inverse-electron-demand Diels-Alder ([4+2]) reaction between the 1,3,4-oxadiazole ring (acting as the diene) and a dienophile. nih.gov This is followed by the extrusion of molecular nitrogen from the unstable cycloadduct to generate a carbonyl ylide intermediate. nih.gov This intermediate then undergoes a 1,3-dipolar ([3+2]) cycloaddition with a dipolarophile to yield the final polycyclic product. nih.govnih.gov

Extensive studies have explored the scope of this cascade reaction, particularly with substrates where the dienophile and dipolarophile are tethered to the 1,3,4-oxadiazole. nih.govacs.org This intramolecular approach allows for exquisite control over regioselectivity and stereochemistry, enabling the efficient synthesis of complex alkaloid natural products. nih.govacs.org The reaction has proven versatile, accommodating various tether lengths and substitution patterns on the oxadiazole ring. nih.gov In some cases, the [4+2] cycloaddition is the faster step, while in others, the subsequent [3+2] cycloaddition is rate-limiting, depending on the specific substrate structure. nih.gov

Advanced Characterization Techniques for Structural Confirmation of 2 Cyclopropyl 1,3,4 Oxadiazole

Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 2-Cyclopropyl-1,3,4-oxadiazole (B6589658).

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the oxadiazole ring. The cyclopropyl protons typically appear in the aliphatic region as complex multiplets due to geminal and vicinal coupling. The lone proton on the oxadiazole ring would appear as a singlet in the aromatic region.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound should display signals for the cyclopropyl carbons at a higher field and two distinct signals for the carbons of the 1,3,4-oxadiazole (B1194373) ring at a lower field. In substituted 1,3,4-oxadiazoles, the characteristic signals for the C2 and C5 carbons of the heterocyclic ring are typically found around 165.0 ppm. mdpi.com The chemical shift difference between these two carbons is often narrow, in the range of 5-6 ppm, which is characteristic for this type of substitution pattern. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H-NMR Data ¹³C-NMR Data
Chemical Shift (δ ppm) Multiplicity Assignment Chemical Shift (δ ppm)
~8.5-9.0Singlet (s)CH (Oxadiazole)~165
~2.0-2.5Multiplet (m)CH (Cyclopropyl)~163
~1.0-1.5Multiplet (m)CH ₂ (Cyclopropyl)~10-15
~5-10

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The formation of the 1,3,4-oxadiazole ring is confirmed by the appearance of characteristic absorption bands and the disappearance of bands corresponding to the starting materials. Key spectral features for this compound would include C-H stretching vibrations for the cyclopropyl group and characteristic peaks for the oxadiazole heterocycle, such as C=N stretching and C-O-C (ether-like) stretching vibrations. The absence of strong absorption bands for precursor functional groups, such as N-H (from hydrazides) or C=O (from carboxylic acids), provides strong evidence for successful cyclization. orientjchem.org

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
~3100-3150C-H StretchOxadiazole Ring
~3000-3080C-H StretchCyclopropyl Group
~1610-1650C=N StretchOxadiazole Ring
~1550-1580C=C/C=N StretchOxadiazole Ring
~1020-1070C-O-C StretchOxadiazole Ring
~900-950Ring BreathingOxadiazole Ring

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique first separates the compound from any impurities and then provides its mass-to-charge ratio (m/z). For this compound (C₅H₆N₂O), LC-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 111.05. orientjchem.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The calculated exact mass of C₅H₆N₂O is 110.0480. An HRMS measurement confirming this value provides unambiguous evidence for the compound's molecular formula. mdpi.com

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The theoretical values for this compound are C, 54.54%; H, 5.49%; and N, 25.44%. Experimental results that closely match these calculated percentages further validate the compound's identity and purity. orientjchem.org

UV-Visible spectroscopy measures the electronic transitions within a molecule. The 1,3,4-oxadiazole ring contains a conjugated system and acts as a chromophore, which is expected to absorb light in the ultraviolet region. ijrpr.comnih.gov The resulting spectrum, showing the wavelength of maximum absorbance (λmax), is a characteristic property of the compound and provides insights into its electronic structure. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography offers the most definitive structural proof. This technique provides a precise three-dimensional model of the molecule as it exists in the solid state. The resulting crystallographic data yield exact bond lengths, bond angles, and torsional angles. nih.gov It also reveals information about intermolecular interactions and the packing of molecules within the crystal lattice. For similar 2,5-diaryl-1,3,4-oxadiazole derivatives, X-ray analysis has been used to confirm the planarity of the molecular structures, which is crucial for understanding conjugation and potential applications in materials science. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies of 2 Cyclopropyl 1,3,4 Oxadiazole

Introduction of Substituents onto the Oxadiazole Core

The primary strategy for introducing substituents onto the 1,3,4-oxadiazole (B1194373) core involves the selection of appropriate precursors during the initial ring synthesis. The most common method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.gov In the context of 2-cyclopropyl-1,3,4-oxadiazole (B6589658), this means that the cyclopropyl (B3062369) group is typically introduced from cyclopropanecarboxylic acid or its corresponding hydrazide, while the substituent at the 5-position is determined by the other reaction partner.

For instance, reacting cyclopropanecarboxylic hydrazide with various carboxylic acids (or their activated derivatives like acid chlorides) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) yields 2-cyclopropyl-5-substituted-1,3,4-oxadiazoles. mdpi.comeurekajournals.com This approach allows for the incorporation of a wide range of alkyl and aryl groups at the 5-position.

Furthermore, specific functional groups, such as amino or thiol moieties, can be introduced by using different starting materials. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is often achieved through the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.govnih.gov For example, the iodine-mediated cyclization of semicarbazones is a common route. nih.gov Similarly, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared by reacting an acylhydrazide with carbon disulfide in a basic medium, which can then be alkylated to introduce further diversity. nih.govjchemrev.com

Table 1: Precursor-Based Strategies for Introducing Substituents at the 5-Position of this compound

Desired 5-Substituent Key Precursor (Reacted with Cyclopropyl Precursor*) Common Reaction Type
Aryl/Alkyl Group Carboxylic Acid / Acid Chloride Cyclodehydration
Amino Group Semicarbazide / Thiosemicarbazide Oxidative Cyclization
Thiol Group Carbon Disulfide Cyclization/Condensation

Cyclopropyl precursor is typically cyclopropanecarboxylic acid or cyclopropanecarboxylic hydrazide.

Post-Synthetic Modifications and Late-Stage Functionalization

Post-synthetic modification refers to the chemical alteration of a molecule after the core heterocyclic structure has been formed. This is a particularly powerful strategy in drug discovery, where it is often necessary to fine-tune the properties of a lead compound. This "late-stage functionalization" allows for the rapid generation of analogues without re-synthesizing the entire molecule from scratch.

One notable method for the late-stage functionalization of 1,3,4-oxadiazoles is an iridium-catalyzed three-component coupling reaction. This process allows for the synthesis of complex α-amino 1,3,4-oxadiazoles from tertiary amides, carboxylic acids, and (N-isocyanimino)triphenylphosphorane. nih.govnih.gov This methodology is valued for its high chemoselectivity and mild reaction conditions, making it suitable for modifying complex molecules that may contain sensitive functional groups. nih.govresearchgate.netchemrxiv.org

Another strategy involves incorporating a reactive handle into the molecule during the initial synthesis, which can then be modified in a subsequent step. For example, a this compound bearing a bromoalkyl substituent at the 5-position can be synthesized. This bromine atom can then serve as a site for nucleophilic substitution reactions. nih.gov Researchers have successfully substituted such bromine-containing oxadiazoles with reagents like diisopropyl iminodiacetate, which can be subsequently hydrolyzed to yield derivatives bearing carboxymethylamino groups. nih.gov This two-step approach effectively functionalizes the substituent on the oxadiazole core.

Table 2: Examples of Post-Synthetic Modification Strategies

Modification Strategy Key Reagents Functional Group Introduced
Iridium-Catalyzed Reductive Coupling Vaska's complex (Ir catalyst), Tertiary Amide, Carboxylic Acid α-Amino Substituent

Cross-Coupling Reactions for Constructing Complex 1,3,4-Oxadiazole Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to construct complex molecular architectures based on the 1,3,4-oxadiazole scaffold. nih.gov

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.netwikipedia.org To apply this to the this compound system, a halogen atom (usually bromine or iodine) is first installed at the 5-position of the oxadiazole ring. This halo-oxadiazole can then be coupled with a variety of aryl or heteroaryl boronic acids to generate complex biaryl or heteroaryl-aryl structures. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like sodium carbonate. nih.gov

Other palladium-catalyzed reactions have also been successfully applied to functionalize the 1,3,4-oxadiazole ring. The Sonogashira coupling, for instance, allows for the synthesis of 2-alkynyl-1,3,4-oxadiazoles by reacting a 2-bromo-1,3,4-oxadiazole with a terminal alkyne. thieme-connect.com The Buchwald-Hartwig amination is another powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. wikipedia.orgresearchgate.net This reaction could be used to couple various primary or secondary amines to a 5-halo-2-cyclopropyl-1,3,4-oxadiazole, providing access to a diverse range of amino-substituted derivatives.

Table 3: Cross-Coupling Reactions for Elaborating the this compound Scaffold

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki-Miyaura 5-Halo-oxadiazole + Boronic Acid/Ester Pd(dppf)Cl₂ / Base Carbon-Carbon
Sonogashira 5-Halo-oxadiazole + Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Base Carbon-Carbon (sp)

These derivatization strategies provide a versatile toolkit for chemists to synthesize a wide array of this compound derivatives, enabling the exploration of their potential in various scientific fields.

Applications of 2 Cyclopropyl 1,3,4 Oxadiazole in Organic Synthesis

Utilization as a Privileged Scaffold and Building Block in Heterocyclic Synthesis

The 1,3,4-oxadiazole (B1194373) nucleus is considered a "privileged scaffold" because it is a recurring structural component in a multitude of biologically active compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This makes 2-cyclopropyl-1,3,4-oxadiazole (B6589658) an important building block for the synthesis of more complex heterocyclic systems. nih.gov Its chemical stability allows it to be carried through multi-step synthetic sequences, while the two nitrogen atoms of the ring can act as hydrogen bond acceptors, influencing molecular interactions.

In synthetic strategies, the this compound unit can be constructed from cyclopropanecarboxylic acid hydrazide and a suitable coupling partner, or a pre-formed oxadiazole ring can be functionalized. The primary utility lies in using the entire moiety as a foundational piece to be elaborated into larger, more complex structures. For instance, if the 5-position of the oxadiazole ring is functionalized with a reactive group (e.g., a halogen or a thiol), it can serve as a handle for further cross-coupling reactions or nucleophilic substitutions, thereby linking the cyclopropyl-oxadiazole core to other heterocyclic systems.

The extensive literature on 2,5-disubstituted-1,3,4-oxadiazoles reveals that the presence of different heterocyclic rings at these positions can significantly enhance the biological profile of the resulting compounds. nih.gov The cyclopropyl (B3062369) group, in particular, is often used as a bioisostere for phenyl rings or other bulky groups, offering a way to explore chemical space with a smaller, more rigid substituent.

Table 1: Examples of 2,5-Disubstituted 1,3,4-Oxadiazoles as Building Blocks
Compound StructureSubstituentsSynthetic Application/SignificanceReference
2-(Naphthofuran)-5-(heterocycle)-1,3,4-oxadiazoleR1 = Naphthofuran, R2 = Various heterocyclesFusion of naphthofuran and other heterocycles to the oxadiazole core to generate novel derivatives with potential pharmacological relevance. nih.gov
2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazoleR1 = 1,2,4-triazole (B32235), R2 = H (or further substituted)A novel building block for creating nitrogen-rich energetic materials, demonstrating the scaffold's stability and versatility. nih.gov
2-(Pyridyl)-5-(1,2,3-triazol-4-yl)-1,3,4-oxadiazoleR1 = Pyridine, R2 = 1,2,3-triazoleCovalent linking of three distinct biodynamic heterocyclic moieties into a single molecular framework for biological exploration. researchgate.net
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleR1 = 2-(cyclopropylmethoxy)phenyl, R2 = MethylDemonstrates the successful incorporation of a cyclopropyl-containing substituent onto the oxadiazole scaffold for antibacterial applications. orientjchem.org

Participation in Domino and Cascade Reactions for Novel Compound Synthesis

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. While the 1,3,4-oxadiazole ring is generally characterized by high aromaticity and stability, making it less prone to participate in ring-opening or rearrangement cascade reactions as a reactant, it is a common and favorable endpoint in such sequences.

Numerous methods have been developed for the synthesis of the 1,3,4-oxadiazole ring itself via domino processes. For example, a multicomponent domino reaction has been developed for the preparation of N-substituted 2-amino-1,3,4-oxadiazoles directly from hydrazides. acs.org Another approach involves a radical-promoted cross-dehydrogenative coupling that enables a one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles. organic-chemistry.org

While specific examples of this compound acting as a starting material in a domino reaction are not prominently featured in recent literature, its formation can be the key terminating step of such a sequence. The synthesis of a 2-cyclopropyl substituted oxadiazole would typically involve cyclopropanecarbohydrazide (B1346824) as a key starting material in one of these established cascade methodologies.

Table 2: Illustrative Domino Reaction for the Formation of 1,3,4-Oxadiazole Scaffolds
Reaction NameStarting MaterialsKey StepsProductReference
Multicomponent Domino ReactionHydrazides, Thiazolidinone derivatives1. Smiles rearrangement of thiazolidinone. 2. Formation of a carbodiimide (B86325) intermediate. 3. Amide-imidic acid tautomerism. 4. Cyclization.N-substituted 2-amino-1,3,4-oxadiazoles acs.org
Iodine-Catalysed Oxidative CyclizationAcylhydrazones1. In-situ formation of N-acylhydrazone. 2. Iodine-mediated oxidation. 3. Intramolecular cyclization.2,5-disubstituted 1,3,4-oxadiazoles researchgate.net

Precursors for Accessing Diverse Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is essential for high-throughput screening. The 1,3,4-oxadiazole scaffold is an excellent precursor for creating such libraries due to the synthetic accessibility of its derivatives. mdpi.com The most common synthetic routes allow for facile diversification at the 2- and 5-positions of the ring. jchemrev.comnih.gov

Starting with this compound, a diverse library can be generated by introducing a variety of substituents at the 5-position. Alternatively, and more commonly, cyclopropanecarbohydrazide can be used as a common intermediate and reacted with a library of different carboxylic acids or their derivatives. This approach yields a collection of compounds, each featuring the constant this compound core but varying in the functional group at the 5-position. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) concerning the substituent at one position while keeping the other constant.

Table 3: Hypothetical Strategy for Chemical Library Generation
Common PrecursorVariable Reagent (Library)Reaction TypeResulting Library Core Structure
CyclopropanecarbohydrazideLibrary of diverse carboxylic acids (R-COOH)Condensation and Cyclodehydration2-cyclopropyl-5-(R)-1,3,4-oxadiazole
5-Substituted-1,3,4-oxadiazole-2-thiolLibrary of diverse alkyl halides (R-X)S-alkylation2-(R-thio)-5-(Substituent)-1,3,4-oxadiazole
2-Amino-5-substituted-1,3,4-oxadiazoleLibrary of diverse acid chlorides (R-COCl)N-acylation2-(R-amido)-5-(Substituent)-1,3,4-oxadiazole

Role in Molecular Hybridization Techniques for Scaffold Design

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) into a single "hybrid" molecule. The goal is to create a new chemical entity with an improved activity profile, dual-target activity, or reduced side effects. nih.gov

The 1,3,4-oxadiazole ring is an ideal linker and scaffold for molecular hybridization. Its rigid, planar structure and defined geometry can appropriately position the attached pharmacophores for optimal interaction with biological targets. Furthermore, its metabolic stability ensures the integrity of the hybrid molecule in a biological system.

The this compound moiety can be incorporated into such hybrid designs. For example, it could be linked to another biologically active scaffold, such as a chalcone, benzimidazole, or quinoxaline. This approach has been successfully used to create novel anticancer agents where the oxadiazole ring is tethered to other pharmacophores known to inhibit targets like EGFR or Src kinases. nih.gov In this context, the cyclopropyl group would serve to probe specific hydrophobic pockets or to impart a unique conformational constraint on the molecule.

Table 4: Examples of Molecular Hybrids Incorporating the 1,3,4-Oxadiazole Scaffold
Hybrid ScaffoldConstituent PharmacophoresIntended Biological Target/ActivityReference
Oxadiazole/Chalcone Hybrids1,3,4-Oxadiazole and ChalconeInhibition of EGFR, Src, and IL-6 for leukemia treatment nih.gov
Oxadiazole-Benzimidazole Hybrids1,3,4-Oxadiazole and BenzimidazoleEGFR tyrosine kinase inhibition for anticancer activity nih.gov
Indoline-Oxadiazole HybridsIndoline and 1,3,4-OxadiazoleThymidine phosphorylase inhibition mdpi.com
Oxadiazole-Pyridine-Triazole Hybrids1,3,4-Oxadiazole, Pyridine, and 1,2,3-TriazoleExploration of novel pharmacologically active compounds by combining three biodynamic moieties researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-1,3,4-oxadiazole?

The synthesis typically involves cyclization reactions using cyclopropylamine derivatives and carboxylic acid precursors. For example, cyclopropylamine reacts with trichloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent to form the oxadiazole ring . Microwave-assisted methods can also be employed to reduce reaction times (e.g., 15–30 minutes) while maintaining yields >75% . Purification often involves recrystallization from ethanol-water mixtures or column chromatography.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent connectivity and cyclopropyl group integration. For instance, the cyclopropyl proton signals appear as distinct multiplets in the δ 1.0–2.0 ppm range .
  • X-ray diffraction : Resolves bond lengths and angles (e.g., C–N bonds at ~1.30 Å and C–O bonds at ~1.36 Å) and identifies intermolecular interactions like O–H⋯N hydrogen bonds (1.98–2.00 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 155.0584 for C₆H₇N₂O₂) .

Q. How does the cyclopropyl group influence the compound's chemical reactivity?

The cyclopropyl ring introduces steric hindrance and electronic effects, stabilizing the oxadiazole core against electrophilic substitution. Comparative studies with phenyl or amino-substituted oxadiazoles show that the cyclopropyl group reduces ring-opening susceptibility under acidic conditions by ~40% . This stability makes it suitable for functionalization via nucleophilic substitutions (e.g., SNAr reactions with amines or thiols) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance cyclization efficiency by stabilizing intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve yields by 15–20% in cyclocondensation reactions .
  • Flow chemistry : Continuous flow reactors achieve >90% conversion in 10 minutes by maintaining precise temperature control (80–100°C) and reagent stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) tests with time-kill kinetic studies to confirm antimicrobial activity discrepancies .
  • SAR analysis : Systematically modify substituents (e.g., replacing the cyclopropyl group with methyl or fluorophenyl) to isolate contributions to bioactivity. For example, cyclopropyl derivatives show 3-fold higher anticancer activity (IC₅₀ = 8.2 μM) compared to methyl analogs .
  • Computational modeling : Molecular docking (e.g., with Src kinase or CYP450 enzymes) identifies binding mode inconsistencies caused by stereoelectronic effects .

Q. How does the crystal packing of this compound affect its stability and solubility?

X-ray data reveal that intermolecular O–H⋯N hydrogen bonds (2.00 Å) and π-stacking interactions (3.5 Å spacing) create a rigid lattice, reducing aqueous solubility (<0.1 mg/mL) but enhancing thermal stability (decomposition >250°C) . Co-crystallization with PEG 4000 improves solubility 10-fold without compromising stability .

Q. What methodologies are used to evaluate the compound's pharmacokinetic properties?

  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes) quantify metabolic half-life (t₁/₂). Cyclopropyl derivatives exhibit t₁/₂ >120 minutes due to CYP3A4 inhibition .
  • LogP measurements : Shake-flask methods determine lipophilicity (LogP = 1.8), correlating with blood-brain barrier permeability in rodent models .

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